molecular formula C16H24N4O4S B4437156 N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4437156
M. Wt: 368.5 g/mol
InChI Key: IQYCSRNOBOZABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as Nafamostat, is a synthetic serine protease inhibitor. It was first synthesized in Japan in 1979 and has been used clinically as an anticoagulant, an anti-inflammatory, and an anti-viral agent.

Mechanism of Action

N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of serine proteases, which are enzymes that play a role in coagulation, inflammation, and viral replication. Specifically, N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide inhibits the activity of thrombin, which is a key enzyme in the coagulation cascade, and the activity of TMPRSS2, which is a serine protease that is required for the entry of SARS-CoV-2 into host cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-viral properties, N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of complement, a group of proteins that play a role in the immune response. It has also been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is that it has a broad range of activity against serine proteases, making it a potential treatment for a variety of diseases. It also has a relatively low toxicity profile, with few reported side effects. However, one limitation is that it has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One direction is to investigate its potential as a treatment for COVID-19, given its ability to inhibit the activity of TMPRSS2. Another direction is to investigate its potential as a treatment for sepsis and ARDS, given its anti-inflammatory properties. Additionally, further research is needed to better understand its mechanism of action and to develop more effective formulations for clinical use.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its anti-inflammatory and anti-viral properties. It has been shown to inhibit the replication of the hepatitis C virus and the SARS-CoV-2 virus. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as sepsis and acute respiratory distress syndrome (ARDS).

properties

IUPAC Name

N-(4-acetamidophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-12(21)17-14-4-6-15(7-5-14)18-16(22)13-8-10-20(11-9-13)25(23,24)19(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYCSRNOBOZABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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